REACTION_CXSMILES
|
[CH3:1][C:2]1[C:10]2[N:9]=[C:8]([C:11](Cl)(Cl)Cl)[NH:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH2:15]([N:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1)[CH3:16].C1C[O:26]CC1>>[CH2:15]([N:17]1[CH2:22][CH2:21][N:20]([C:11]([C:8]2[NH:7][C:6]3[CH:5]=[CH:4][CH:3]=[C:2]([CH3:1])[C:10]=3[N:9]=2)=[O:26])[CH2:19][CH2:18]1)[CH3:16]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC=2NC(=NC21)C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)N1CCNCC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purification
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1CCN(CC1)C(=O)C1=NC2=C(N1)C=CC=C2C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67 mg | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |